2,5,8-Trioxa-12-azatridecan-10-ol

Übersicht

Beschreibung

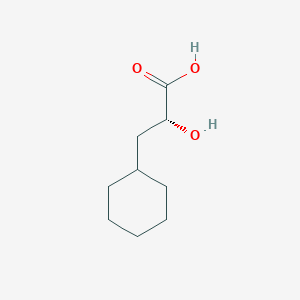

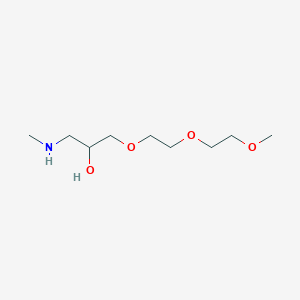

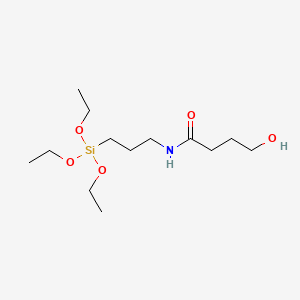

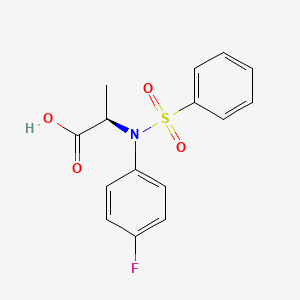

2,5,8-Trioxa-12-azatridecan-10-ol is a chemical compound . It contains a total of 34 bonds, including 13 non-H bonds, 10 rotatable bonds, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 3 ethers (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 3-alkyl-ester-substituted polythiophenes, bearing amino-nitro substituted azobenzenes and flexible tetra(ethylene glycol) spacers, have been synthesized and characterized . An amphiphilic monomer was prepared and homo-polymerized to give the corresponding polymer . This monomer was also co-polymerized in the presence of 3-butylthiophene, 3-hexylthiophene, and 3-dodecyl-thiophene to give the corresponding co-polymers .Molecular Structure Analysis

The molecular structure of 2,5,8-Trioxa-12-azatridecan-10-ol includes 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 3 ethers (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a new series of 3-alkyl-ester-substituted polythiophenes, bearing amino-nitro substituted azobenzenes and flexible tetra(ethylene glycol) spacers, have been synthesized . These polymers exhibited molecular weights ranging between 16500 and 46990 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Polymers

A study by Dircio et al. (2012) delved into the synthesis and characterization of a series of polythiophenes integrated with amino-nitro substituted azobenzenes and flexible tetra(ethylene glycol) spacers, including a component similar to 2,5,8-Trioxa-12-azatridecan-10-ol. The study concentrated on understanding the thermal and optical properties of these polymers and explored their potential in forming Langmuir films, pivotal for advanced material applications (Dircio et al., 2012).

Chemical Sensing and Live Cell Imaging

In the realm of chemical sensing, Thangaraj Anand et al. (2015) developed a probe based on an anthracene platform for the selective sensing of heavy metal ions. Although not directly mentioning 2,5,8-Trioxa-12-azatridecan-10-ol, the study's focus on innovative chemical sensors aligns with the broader context of exploring the applications of specialized chemicals in detecting and monitoring environmental factors (Thangaraj Anand et al., 2015).

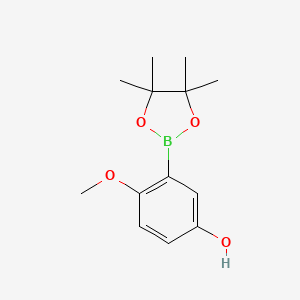

Photophysical Properties and OLED Applications

Zachary M. Hudson and Suning Wang (2009) explored the donor-acceptor geometry in organoboron compounds and its impact on the photophysical properties, particularly focusing on applications in OLEDs. The compounds’ intrinsic properties, such as electron acceptance and luminescence, were examined, providing insights into how structures similar to 2,5,8-Trioxa-12-azatridecan-10-ol can be employed in advanced electronic applications (Zachary M. Hudson & Suning Wang, 2009).

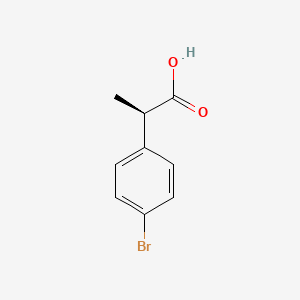

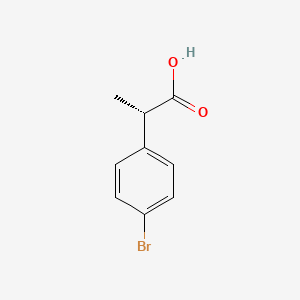

Insect Pheromone Identification and Agricultural Applications

A. Khrimian et al. (2014) addressed the discovery of the aggregation pheromone of the brown marmorated stink bug, highlighting the synthesis route for stereoisomers relevant in pheromone identification. This research is crucial for developing pest management strategies in agriculture, indicating the potential role of chemicals like 2,5,8-Trioxa-12-azatridecan-10-ol in creating environmentally friendly pest control solutions (A. Khrimian et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of polythiophenes, which are polymers with potential applications in electronic devices .

Biochemical Pathways

It’s known that this compound is used in the synthesis of polythiophenes, which can affect various biochemical pathways depending on their specific applications .

Result of Action

It’s known that this compound is used in the synthesis of polythiophenes, which can have various effects depending on their specific applications .

Eigenschaften

IUPAC Name |

1-[2-(2-methoxyethoxy)ethoxy]-3-(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-10-7-9(11)8-14-6-5-13-4-3-12-2/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWMSHSUYMFLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COCCOCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)

![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)

![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)

![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)